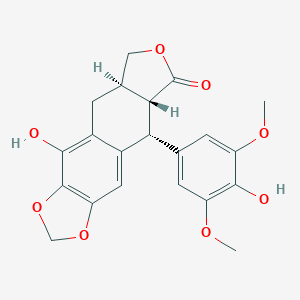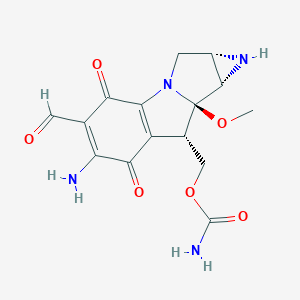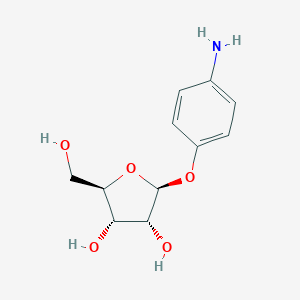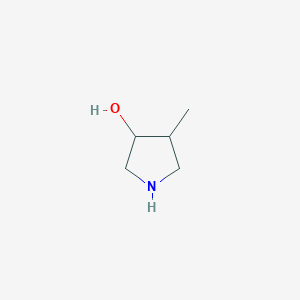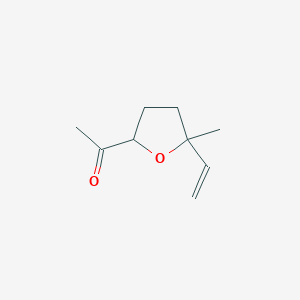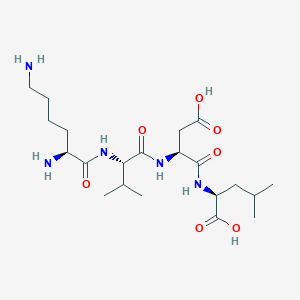
Lysyl-valyl-aspartyl-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Bolenol is synthesized through the chemical modification of 19-nortestosterone. The process involves the introduction of an ethyl group at the 17α position. The reaction conditions typically require the use of strong bases and specific catalysts to facilitate the alkylation process.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Bolenol undergoes several types of chemical reactions, including:
Oxidation: Bolenol can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced forms.
Substitution: Bolenol can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce different alcohol derivatives.
Scientific Research Applications
Chemistry: As a synthetic steroid, Bolenol is of interest in the study of steroid chemistry and the development of new synthetic pathways.
Biology: Bolenol’s anabolic-androgenic properties make it a subject of research in understanding muscle growth and development.
Medicine: Although not marketed, Bolenol’s structure and properties provide insights into the design of new anabolic-androgenic steroids with potential therapeutic uses.
Industry: Bolenol’s synthesis and reactions contribute to the broader field of industrial chemistry, particularly in the production of synthetic steroids.
Mechanism of Action
Bolenol exerts its effects by binding to androgen receptors in the body. This binding activates the receptor, leading to changes in gene expression that promote anabolic (muscle-building) and androgenic (male characteristic-enhancing) effects. The molecular targets include various proteins involved in muscle growth and development pathways .
Comparison with Similar Compounds
Bolandiol: Another synthetic anabolic-androgenic steroid with similar properties.
Methandriol: Known for its anabolic effects and used in various therapeutic contexts.
Propetandrol: A synthetic steroid with both anabolic and androgenic properties.
Penmesterol: Used in hormone therapy and has similar anabolic-androgenic effects.
Uniqueness of Bolenol: Bolenol’s uniqueness lies in its specific chemical structure, particularly the ethyl group at the 17α position, which distinguishes it from other similar compounds. This structural difference may influence its binding affinity to androgen receptors and its overall biological activity .
Properties
CAS No. |
140681-91-0 |
|---|---|
Molecular Formula |
C21H39N5O7 |
Molecular Weight |
473.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C21H39N5O7/c1-11(2)9-15(21(32)33)25-19(30)14(10-16(27)28)24-20(31)17(12(3)4)26-18(29)13(23)7-5-6-8-22/h11-15,17H,5-10,22-23H2,1-4H3,(H,24,31)(H,25,30)(H,26,29)(H,27,28)(H,32,33)/t13-,14-,15-,17-/m0/s1 |
InChI Key |
SADYNMDJGAWAEW-JKQORVJESA-N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |
Key on ui other cas no. |
140681-91-0 |
sequence |
KVDL |
Synonyms |
KVDL Lys-Val-Asp-Leu lysyl-valyl-aspartyl-leucine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


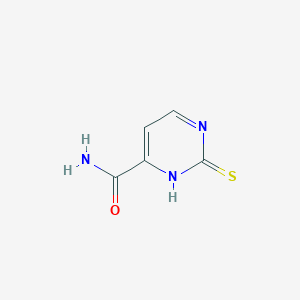
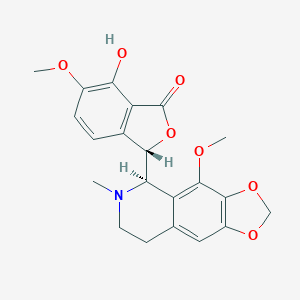

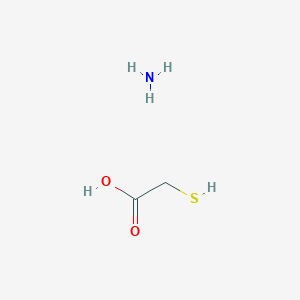
![Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125546.png)
![(Acetylamino)[(3-methoxy-5-methyl-4-isoxazolyl)methyl]propanedioic Acid Diethyl Ester](/img/structure/B125548.png)


